molecular formula C8H11Cl2N3 B6281815 4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine hydrochloride CAS No. 1245642-58-3

4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine hydrochloride

Cat. No.: B6281815
CAS No.: 1245642-58-3
M. Wt: 220.1
InChI Key:
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Description

4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine hydrochloride is a heterocyclic compound with a unique structure that combines a pyrimidine ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-aminopyrimidine with a suitable azepine precursor in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: Further cyclization can occur to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethyl sulfoxide or tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyrimidine or azepine rings.

Scientific Research Applications

4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain types of cancer and infectious diseases.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It is explored for use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride
  • Benzyl 4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7-carboxylate
  • 4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride

Uniqueness

4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine hydrochloride is unique due to its specific substitution pattern and the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new chemical entities with potential therapeutic applications.

Properties

CAS No.

1245642-58-3

Molecular Formula

C8H11Cl2N3

Molecular Weight

220.1

Purity

91

Origin of Product

United States

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